molecular formula C17H13N3O2 B12550537 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- CAS No. 170701-41-4

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-

Cat. No.: B12550537
CAS No.: 170701-41-4
M. Wt: 291.30 g/mol
InChI Key: RXKUJSKBPAXEPN-UHFFFAOYSA-N
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Description

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a nitrophenyl-substituted amine with a suitable aldehyde, followed by cyclization using acidic or basic catalysts . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)- makes it unique compared to other similar compounds

Properties

IUPAC Name

1-(4-nitrophenyl)-4,9-dihydro-3H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKUJSKBPAXEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465559
Record name 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170701-41-4
Record name 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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